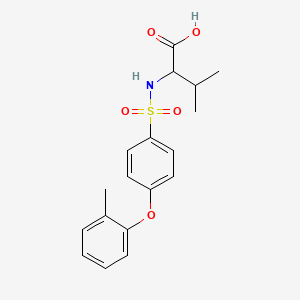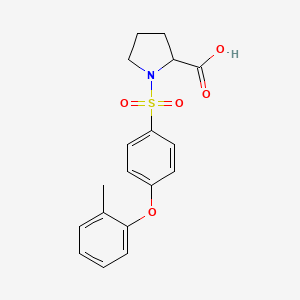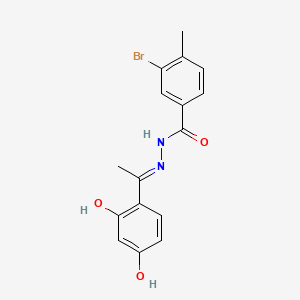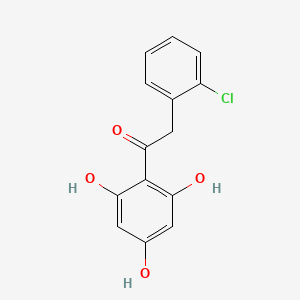
2-(2-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11ClO4 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclization and Synthesis of Isoflavones
The use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones. Reactions of the resulting enamino ketone with N,O- and N,N-binucleophiles yield various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Formation of Dihydroindoloquinazoline Derivatives
Reactions involving 1-(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone and arylamines catalyzed by BF3·Etherate produce dihydroindoloquinazoline derivatives, which have potential pharmaceutical applications (Harano et al., 2007).
Synthesis of Antiproliferative Agents
Phloracetophenone derivatives have been synthesized and found to have antiproliferative properties. For instance, demethylxanthohumol, synthesized from 1-(2,4,6-trihydroxyphenyl)ethanone, induces apoptosis in cancer cell lines (Diller et al., 2005).
Synthesis of Potential Anti-inflammatory Compounds
Derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone have been synthesized and evaluated for anti-inflammatory activity, with some derivatives showing notable effectiveness (Karande & Rathi, 2017).
Antimicrobial Activity of Synthesized Compounds
Compounds synthesized from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown excellent antimicrobial activities, attributed to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).
Biotransformation for Synthesis of Chiral Intermediates
Biotransformation using Acinetobacter sp. has been used for the enantioselective synthesis of chiral intermediates like (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, starting from compounds such as 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-10-4-2-1-3-8(10)5-11(17)14-12(18)6-9(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSRXKZRVCXQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




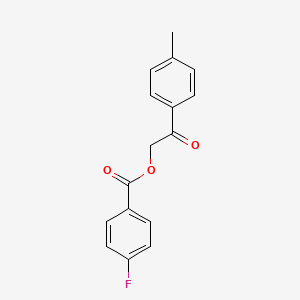
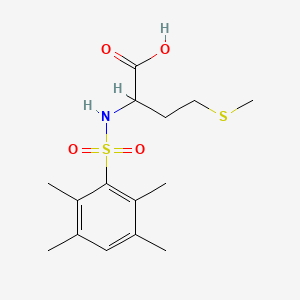
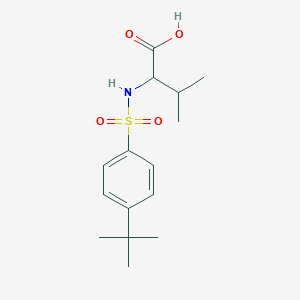
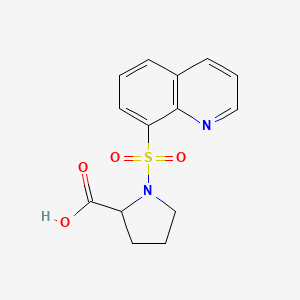
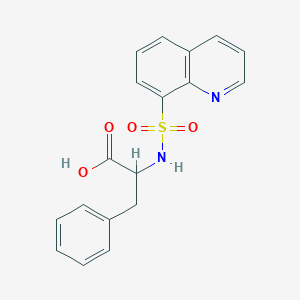
![N-[(E)-4-methylpentan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B7776662.png)
![3-hydroxy-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B7776670.png)
![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776685.png)
